Her2-IN-13

Description

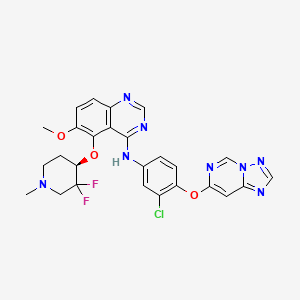

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H23ClF2N8O3 |

|---|---|

Molecular Weight |

569.0 g/mol |

IUPAC Name |

N-[3-chloro-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]-5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxyquinazolin-4-amine |

InChI |

InChI=1S/C26H23ClF2N8O3/c1-36-8-7-20(26(28,29)11-36)40-24-19(38-2)6-4-17-23(24)25(32-12-30-17)35-15-3-5-18(16(27)9-15)39-22-10-21-31-13-34-37(21)14-33-22/h3-6,9-10,12-14,20H,7-8,11H2,1-2H3,(H,30,32,35)/t20-/m1/s1 |

InChI Key |

OCTIIGKPLDEYJH-HXUWFJFHSA-N |

Isomeric SMILES |

CN1CC[C@H](C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC |

Canonical SMILES |

CN1CCC(C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC |

Origin of Product |

United States |

Preclinical Characterization of Her2 in 13

Mechanism of Action of Her2-IN-13

The human epidermal growth factor receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that plays a critical role in cell growth and differentiation. youtube.com In several types of cancer, the ERBB2 gene, which codes for HER2, is amplified, leading to overexpression of the HER2 protein. This overexpression results in the formation of HER2 homodimers and heterodimers with other members of the EGFR family, such as HER3. nih.gov This dimerization leads to the autophosphorylation of the intracellular kinase domain and the activation of downstream signaling pathways that promote tumor cell proliferation, survival, and invasion. mdpi.comnih.gov

Interaction Profile with HER2 Receptor Domains (e.g., Extracellular, Intracellular Kinase)

A compound like this compound would be designed to interact with specific domains of the HER2 receptor to inhibit its function. Small molecule tyrosine kinase inhibitors (TKIs) typically target the intracellular kinase domain, competing with ATP to prevent autophosphorylation. Monoclonal antibodies, on the other hand, bind to the extracellular domain of HER2. For instance, trastuzumab binds to subdomain IV of the extracellular domain, while pertuzumab binds to subdomain II, the dimerization domain. youtube.com The precise interaction profile of this compound would determine its specific inhibitory mechanism.

Effects of this compound on HER2 Receptor Dimerization (Homo- and Heterodimerization)

The dimerization of HER2 is a crucial step in the activation of its downstream signaling. nih.gov By binding to the extracellular domain, certain inhibitors can sterically hinder the formation of both HER2-HER2 homodimers and heterodimers with other HER family receptors like HER3. youtube.com Inhibition of heterodimerization, particularly with HER3, is significant as the HER2-HER3 dimer is a potent activator of the PI3K/Akt pathway. mdpi.comproteopedia.org A thorough preclinical evaluation of this compound would involve biochemical and cellular assays to determine its efficacy in preventing both homo- and heterodimerization.

Modulation of Downstream HER2 Signaling Pathways by this compound

Activation of the HER2 receptor triggers multiple downstream signaling cascades that are fundamental to cancer cell growth and survival. The two major pathways are the PI3K/Akt/mTOR and the RAS/RAF/MEK/ERK pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. The HER2-HER3 heterodimer is a particularly strong activator of this pathway. mdpi.comproteopedia.org Preclinical studies would assess the ability of this compound to inhibit the phosphorylation of key proteins in this cascade, such as Akt and mTOR.

Hypothetical Inhibition of PI3K/Akt Pathway Components by this compound

| Pathway Component | Phosphorylation Status after this compound Treatment | Implication |

|---|---|---|

| PI3K | Reduced Activity | Inhibition of downstream signaling |

| Akt | Decreased Phosphorylation | Promotion of apoptosis, cell cycle arrest |

The RAS/RAF/MEK/ERK (also known as the MAPK) pathway is critical for cell proliferation, differentiation, and survival. proteopedia.org HER2 activation leads to the phosphorylation and activation of ERK. An effective HER2 inhibitor would be expected to suppress this pathway.

Hypothetical Modulation of RAS/RAF/MEK/ERK Pathway by this compound

| Pathway Component | Activity after this compound Treatment | Cellular Outcome |

|---|---|---|

| Ras | Inactivated | Reduced signal transduction |

| Raf | Inactivated | Inhibition of kinase cascade |

| MEK | Decreased Phosphorylation | Prevention of ERK activation |

By inhibiting the PI3K/Akt and RAS/RAF/MEK/ERK pathways, a compound like this compound would be expected to have significant effects on the cell cycle and apoptosis. Inhibition of these pro-survival pathways can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately inducing programmed cell death in cancer cells. Furthermore, the blockade of mitogenic signaling can cause cells to arrest at various checkpoints in the cell cycle, preventing their division.

Investigating Potential Off-Target Effects of this compound

Information regarding the kinase selectivity profile and potential off-target effects of this compound is not available in the public domain. Such studies are crucial to determine the specificity of a targeted inhibitor and to anticipate potential mechanisms of toxicity or unexpected efficacy. Typically, this would involve screening the compound against a broad panel of kinases to identify any unintended interactions.

In Vitro Efficacy Studies of this compound

Detailed in vitro efficacy studies are fundamental to characterizing a new therapeutic compound. However, specific data for this compound are not documented in the available literature.

Cell Line Selection and Characterization (HER2-Positive and HER2-Negative Models)

No studies were found that utilized this compound in either HER2-positive or HER2-negative cancer cell lines. Research in this area would typically involve selecting a panel of cell lines with varying levels of HER2 expression to establish the compound's target-dependent activity.

Assays for Cell Proliferation and Viability Inhibition by this compound

There is no published data, such as IC50 values from cell viability or proliferation assays (e.g., MTT, CellTiter-Glo), to quantify the potency of this compound in inhibiting the growth of cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest by this compound

The ability of a compound to induce programmed cell death (apoptosis) or to halt the cell division cycle is a key indicator of its anticancer potential. No experimental evidence from assays like flow cytometry or western blotting is available to demonstrate that this compound induces apoptosis or causes cell cycle arrest in cancer cells.

Analysis of this compound Effects on Cell Motility and Invasion

The metastatic potential of cancer is linked to cell motility and invasion. Preclinical studies often use wound-healing or transwell migration assays to assess a compound's ability to inhibit these processes. No such data exists for this compound.

This compound Efficacy in 3D Spheroid and Organoid Models

Three-dimensional (3D) cell culture models like spheroids and organoids more closely mimic the in vivo tumor microenvironment. There are no reports of this compound being tested in these more complex and physiologically relevant preclinical models.

Table of Compounds

Since no specific data or related compounds were mentioned in connection with this compound, a table of compounds cannot be generated.

In Vivo Efficacy Studies of this compound

In vivo efficacy studies are crucial for evaluating the therapeutic potential of a new drug candidate in a living organism before it can be considered for human trials. These studies for a hypothetical Her2-targeted inhibitor like this compound would typically involve the following stages:

Animal Model Selection and Justification (e.g., Xenograft, Transgenic Models)

The choice of animal models is critical for accurately predicting the potential efficacy of a cancer therapeutic. For a HER2-targeted agent, both xenograft and transgenic mouse models are commonly employed.

Xenograft Models: These models involve the implantation of human cancer cells into immunodeficient mice. For studying HER2-positive cancers, cell lines with known HER2 overexpression, such as BT-474 or SK-BR-3, are often used. aacrjournals.org Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also valuable as they can better represent the heterogeneity of human tumors. aacrjournals.org The primary advantage of xenograft models is their ability to assess the effect of a drug on human tumors. aacrjournals.org

Transgenic Models: These models involve genetically engineered mice that spontaneously develop tumors driven by the expression of an oncogene, in this case, the rat or human HER2/neu gene. nih.govnih.govresearchgate.net A key advantage of transgenic models is the presence of a competent immune system, which allows for the study of interactions between the therapeutic agent and the host's immune response. nih.gov This is particularly relevant for therapies that may have an immunomodulatory component.

The justification for using these models would be based on their ability to recapitulate key aspects of human HER2-positive cancer, including tumor growth, metastasis, and response to targeted therapies.

This compound Impact on Tumor Growth Inhibition in Preclinical Models

The primary goal of these studies is to determine if this compound can effectively inhibit the growth of HER2-positive tumors. This is typically assessed by measuring tumor volume over time in treated versus control groups of animals.

Significant tumor growth inhibition (TGI) would be a key indicator of the compound's potential. aacrjournals.org For example, studies might show that treatment with this compound leads to a statistically significant reduction in tumor volume compared to vehicle-treated animals. The efficacy could also be compared to existing standard-of-care treatments like trastuzumab or lapatinib (B449). aacrjournals.org

Table 1: Hypothetical Tumor Growth Inhibition Data for this compound in a Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 | 0 |

| This compound | 500 | 66.7 |

| Standard of Care | 750 | 50 |

This table is illustrative and does not represent actual data for this compound.

Evaluation of this compound Effects on Metastasis in Vivo Models

Metastasis, the spread of cancer to distant organs, is a major cause of mortality in cancer patients. Therefore, evaluating the impact of this compound on metastasis is a critical component of its preclinical characterization.

Specialized in vivo models are used to study metastasis. reactionbiology.com These can include orthotopic models, where tumor cells are implanted in the tissue of origin (e.g., the mammary fat pad for breast cancer), allowing for the observation of spontaneous metastasis. nih.gov Alternatively, experimental metastasis models can be used, where cancer cells are injected directly into the bloodstream to observe their colonization of distant organs like the lungs, liver, or brain. reactionbiology.comnih.gov The extent of metastasis can be quantified through techniques like bioluminescence imaging or histological analysis of tissues. nih.gov

Pharmacodynamic Biomarkers of this compound Activity in Vivo

Pharmacodynamic (PD) biomarkers are used to confirm that the drug is engaging its target and having the desired biological effect within the tumor tissue. For a HER2 inhibitor, key PD biomarkers would include:

Inhibition of HER2 Signaling: Analysis of tumor lysates to measure the levels of phosphorylated HER2 (pHER2) and downstream signaling proteins like phosphorylated Akt (pAkt) and phosphorylated ERK (pERK). researchgate.net A significant reduction in these phosphorylated proteins would indicate successful target engagement and pathway inhibition.

Cell Proliferation and Apoptosis: Immunohistochemical staining of tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). A decrease in Ki-67 and an increase in cleaved caspase-3 would suggest that this compound is inhibiting tumor cell growth and inducing cell death.

Table 2: Hypothetical Pharmacodynamic Biomarker Changes in Tumors Treated with this compound

| Biomarker | Change in Treated Tumors vs. Control |

| pHER2 | Decreased |

| pAkt | Decreased |

| Ki-67 | Decreased |

| Cleaved Caspase-3 | Increased |

This table is illustrative and does not represent actual data for this compound.

Ex Vivo Analysis of Treated Tumors for Molecular Changes

Following the completion of in vivo studies, tumors are often excised for more detailed molecular analysis. This ex vivo analysis can provide deeper insights into the mechanism of action of the drug and potential mechanisms of resistance.

Techniques such as Western blotting, immunohistochemistry, and gene expression profiling can be used to assess changes in protein levels and gene activity. researchgate.netnih.gov For instance, researchers might investigate whether this compound treatment leads to downregulation of the HER2 receptor itself or alters the expression of other related receptor tyrosine kinases. researchgate.net This information is valuable for understanding the long-term effects of the drug and for developing combination therapies.

Molecular and Cellular Mechanisms of Resistance to Her2 in 13

Intrinsic and Acquired Resistance Pathways to Her2-IN-13

Intrinsic resistance refers to the lack of initial response to this compound treatment, while acquired resistance develops after an initial period of response begellhouse.comoup.com. Both types of resistance can arise through various molecular mechanisms. These include alterations in the target receptor, activation of parallel or downstream signaling pathways that bypass the HER2 blockade, and changes in cell cycle regulation or apoptosis mechanisms begellhouse.comnih.gov.

Several pathways have been implicated in resistance to HER2 inhibitors. A central element appears to be the persistent activation of the PI3K/Akt/mTOR signaling pathway, which can occur through various mechanisms, including the activation of alternative receptor tyrosine kinases (RTKs) nih.govmdpi.com. Other mechanisms involve alterations in HER2 expression or structure, and defects in cell cycle control and apoptosis portlandpress.com.

Alterations in HER2 Receptor Structure and Expression

Modifications to the HER2 receptor itself can significantly impact the effectiveness of targeted therapies like this compound. These alterations can affect the binding of the inhibitor or lead to constitutive activation of downstream signaling.

HER2 Domain Mutations Affecting this compound Binding (e.g., Tyrosine Kinase Domain)

Mutations within the HER2 gene, particularly in the tyrosine kinase domain, can alter the binding site for small molecule inhibitors, leading to reduced efficacy oup.com. Some HER2 mutations can result in constitutive activation of HER2 signaling pathways, promoting uncontrolled cell growth and survival mdpi.com. Studies have functionally characterized various HER2 mutations, finding that many are activating mutations that likely drive tumorigenesis aacrjournals.orgnih.govoncotarget.com. For example, the HER2-L755S mutation has been shown to produce resistance to lapatinib (B449), another HER2 tyrosine kinase inhibitor aacrjournals.orgnih.gov. These mutations can lead to resistance through hyperactivation of downstream pathways like PI3K/Akt/mTOR and MAPK frontiersin.org.

Truncated HER2 Isoforms (e.g., p95HER2) and Their Role in Resistance

Truncated forms of HER2, such as p95HER2, play a significant role in resistance to HER2-targeted therapies, particularly those targeting the extracellular domain oup.comfrontiersin.orgfrontiersin.org. p95HER2 is a 95 kDa fragment of HER2 that lacks the extracellular domain, which is the binding site for antibodies like trastuzumab oup.comfrontiersin.orgfrontiersin.org. However, it retains an intact intracellular kinase domain, allowing it to constitutively activate downstream signaling pathways oup.comfrontiersin.orgfrontiersin.orgfrontiersin.org. The absence of the extracellular domain means that p95HER2 is not targeted by therapies that bind to this region oup.comfrontiersin.orgfrontiersin.org. p95HER2 can form homodimers and activate downstream pathways, bypassing the inhibition by extracellular domain-targeting agents oup.comfrontiersin.orgfrontiersin.org. High expression of p95HER2 has been associated with resistance to trastuzumab in vitro and with poor outcomes in some clinical studies nih.govcancernetwork.com.

Compensation by Alternative Receptor Tyrosine Kinases (RTKs)

Tumor cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of HER2. This often involves the upregulation and activation of other receptor tyrosine kinases (RTKs) that can signal through the same downstream pathways as HER2. nih.govnih.govoup.comoaepublish.com

IGF-1R Upregulation and Activation

Upregulation and activation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) is a notable mechanism of resistance to HER2-targeted therapies nih.govnih.govoup.comfrontiersin.orgoaepublish.comoncotarget.com. IGF-1R is an RTK that can activate downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are also activated by HER2 frontiersin.orgoaepublish.comoncotarget.com. Increased signaling from IGF-1R can bypass the blockade of HER2 and sustain cell proliferation and survival nih.govoup.comoaepublish.comoncotarget.com. Overexpression of IGF-1R or an increase in IGF-1R/HER2 heterodimers can potently activate PI3K-Akt signaling and confer resistance nih.gov. IGF-1R has been found to complex with HER2 and HER3 in a heterotrimeric complex nih.gov. Studies have shown that IGF-1R interacts with and induces phosphorylation of HER2 in trastuzumab-resistant cells oaepublish.comoncotarget.com. Inhibition of IGF-1R signaling has been shown in preclinical studies to restore sensitivity to HER2-targeted therapies nih.govoaepublish.comoncotarget.com.

Data Table 1: Mechanisms of Resistance to HER2-Targeted Therapies

| Mechanism | Description | Impact on this compound (Inferred based on TKI mechanism) | Relevant Section |

| HER2 Tyrosine Kinase Domain Mutations | Alterations in the kinase domain affecting inhibitor binding or leading to constitutive activation. | Can reduce binding affinity or overcome inhibition, leading to resistance. | 3.2.1 |

| Truncated HER2 Isoforms (e.g., p95HER2) | Lack the extracellular domain but retain active kinase domain, bypassing therapies targeting the ECD. | May retain activity if this compound targets the intracellular domain, but can still contribute to resistance through altered signaling. | 3.2.2 |

| Changes in Cell Surface HER2 Expression Levels | Reduced overall HER2 levels or heterogeneous expression within the tumor. | Lower target availability can reduce efficacy. Heterogeneity can lead to incomplete response. | 3.2.3 |

| IGF-1R Upregulation and Activation | Increased expression and signaling through IGF-1R, activating downstream pathways like PI3K/Akt/MAPK. | Provides a bypass pathway, allowing cells to survive despite HER2 inhibition. | 3.3.1 |

| Activation of other RTKs (e.g., MET, EGFR) | Upregulation or activation of other receptor tyrosine kinases that can compensate for HER2 signaling. | Can activate downstream pathways, bypassing this compound inhibition. | (Related to 3.3) |

| Activation of Downstream Pathways (e.g., PI3K/Akt/mTOR, MAPK) | Constitutive activation of pathways downstream of HER2 due to mutations or other alterations. | Bypasses the need for active HER2 signaling, rendering this compound less effective. | (Related to 3.1) |

Data Table 2: PubChem CIDs of Mentioned Compounds and Proteins

| Name | PubChem CID |

| This compound | 137535407 |

| HER2 | 6416 |

| IGF-1R | 6189 |

| IGF-1 | 6147 |

| PI3K | 5283141 |

| Akt | 6055 |

| mTOR | 6421871 |

| MAPK | 5604 |

| p95HER2 | N/A* |

| Trastuzumab | 5288822 |

| Lapatinib | 51073 |

| Neratinib | 10164622 |

| IGF-2 | 6148 |

| IRS1 | 9707 |

*p95HER2 is a truncated protein fragment, not a distinct chemical compound with a specific PubChem CID in the same sense as small molecules or full-length proteins. Its identification is typically based on its protein sequence or detection methods.

MET Receptor Activation and Signaling Crosstalk

Activation of the MET receptor, a receptor tyrosine kinase (RTK) that binds hepatocyte growth factor (HGF), has been identified as a mechanism of acquired resistance to HER2-targeted therapies such as trastuzumab and lapatinib. nih.govuniprot.org This compensatory signaling can occur through various mechanisms, including MET amplification or overexpression. medchemexpress.commrc.ac.ukresearchgate.net Elevated levels of MET and its ligand, HGF, have been implicated in restimulating downstream pathways like MAPK and AKT, thereby allowing cancer cells to bypass the HER2 blockade and continue proliferating. nih.govmrc.ac.uk Studies have shown that HER2-overexpressing cells can upregulate MET expression following treatment with HER2 inhibitors, contributing to resistance through sustained AKT activation. uniprot.org Functional interactions and crosstalk between HER2 and MET signaling pathways appear to play a role in the failure of some targeted agents. researchgate.net Preclinical models suggest that inhibiting MET can restore sensitivity to HER2-targeted therapies in resistant cells. mrc.ac.ukresearchgate.net

HER3 or HER4 Overexpression and Compensatory Dimerization

Overexpression of other members of the HER family, particularly HER3 (ERBB3) and HER4 (ERBB4), can contribute to resistance to HER2-targeted therapies. medchemexpress.comncpsb.org.cn HER2 primarily signals through the formation of heterodimers with other HER family members, with HER2-HER3 being a potent signaling dimer. idrblab.nettorvergata.it When HER2 is inhibited, cancer cells can compensate by increasing the expression of HER3 or HER4, allowing for continued signaling through alternative dimerization partners, such as HER2-HER3 or HER2-HER4 heterodimers. ncpsb.org.cnidrblab.nettorvergata.it These compensatory dimers can activate downstream survival pathways, even when HER2 is targeted. idrblab.net HER3, despite having impaired kinase activity, plays a crucial role in activating the PI3K/Akt pathway through its dimerization with HER2. medchemexpress.comgoogleapis.comwikipedia.org Overexpression of HER3 has been specifically associated with resistance to drugs targeting other HER receptors, including HER2. torvergata.itgoogleapis.comwikipedia.orgsemanticscholar.org Similarly, HER4 can also participate in dimerization and downstream signaling, potentially contributing to resistance. uniprot.orgidrblab.net Strategies aimed at more completely blocking signaling from multiple HER family dimer pairs, potentially through combination therapies, may help overcome this resistance mechanism. ncpsb.org.cnfrontiersin.org

Activation of Downstream and Parallel Signaling Pathways

Resistance to HER2-targeted therapy is frequently linked to the aberrant activation of signaling pathways downstream or parallel to HER2. idrblab.netwikipedia.org These pathways are critical for cell growth, survival, and proliferation, and their constitutive activation can render cancer cells less dependent on HER2 signaling. idrblab.netmedchemexpress.com

Constitutive Activation of PI3K/Akt/mTOR Pathway (e.g., PTEN Loss, PI3K Mutations)

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central downstream signaling cascade activated by HER2, playing a critical role in cell survival and proliferation. idrblab.netmedchemexpress.comharvard.edunih.gov Constitutive activation of this pathway is a major mechanism of resistance to HER2-targeted therapies. medchemexpress.comfrontiersin.orgharvard.edunih.govgoogle.com This can occur due to various genetic alterations, including loss of function of the tumor suppressor PTEN, which negatively regulates PI3K signaling, or activating mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K. nih.govncpsb.org.cnmedchemexpress.comfrontiersin.orgharvard.edunih.govgoogle.comdovepress.com PTEN loss or PIK3CA mutations lead to sustained activation of Akt and downstream signaling through mTOR, promoting cell survival and growth despite HER2 inhibition. medchemexpress.comfrontiersin.orgharvard.edunih.govgoogle.com Preclinical studies have demonstrated that inhibiting the PI3K/Akt/mTOR pathway can overcome resistance to anti-HER2 therapy, particularly in the presence of PIK3CA mutations or PTEN loss. medchemexpress.comwikipedia.orgharvard.eduscispace.com

Reactivation of MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade downstream of HER2 that regulates cell proliferation and survival. idrblab.netgoogle.com Reactivation or persistent activation of the MAPK pathway can contribute to resistance to HER2-targeted therapies. mrc.ac.ukgoogle.comeurekaselect.com Alterations in components of the MAPK pathway, including mutations that promote RAS activation, have been associated with poor response to anti-HER2 therapy. eurekaselect.comresearchgate.net Experimental studies have confirmed the causal involvement of MAPK pathway activation in HER2 resistance, and inhibition of components like MEK (part of the MAPK cascade) has shown effectiveness in overcoming resistance in preclinical models. eurekaselect.com

Role of AXL, Src Kinase, and Other Kinases in Resistance

Several other kinases and signaling molecules can contribute to resistance to HER2 inhibition by providing alternative survival signals or interacting with HER2 downstream pathways. AXL, a receptor tyrosine kinase from the TAM family, has emerged as a player in resistance to HER2 blockade. ncpsb.org.cnidrblab.netrndsystems.com AXL activation can promote resistance through dimerization with HER2 and activation of downstream pathways like PI3K and MAPK. idrblab.netrndsystems.com Inhibition of AXL has been shown to restore sensitivity to HER2-targeted agents in preclinical settings. ncpsb.org.cnrndsystems.com Src kinase, a non-receptor tyrosine kinase, can also be hyperactivated in resistant cells, promoting resistance through PI3K/Akt-dependent or independent mechanisms. medchemexpress.comgoogle.comresearchgate.netidrblab.netnih.gov Src hyperactivity can induce a feedback loop that further activates upstream receptors. medchemexpress.com Other kinases and signaling molecules can also be involved, contributing to the complex network of resistance mechanisms. medchemexpress.comgoogle.com

Tumor Microenvironment (TME) Contributions to this compound Resistance

Immune Cell Modulation and Evasion Mechanisms

Immune evasion mechanisms can contribute to resistance. For instance, HER2 signaling can regulate the expression of immune checkpoint molecules like PD-L1 on tumor cells. Inhibition of HER2 signaling has been shown to reduce the expression of PD-L1 and PD-L2. nih.gov This suggests that tumors with activated HER2 signaling might use PD-L1 expression to evade anti-tumor immune responses, potentially contributing to resistance to HER2 inhibitors. nih.govpreprints.org

Antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism by which some HER2-targeted antibodies work, is dependent on the host immune system. nih.govoncotarget.com While this compound is described as a chemical compound and likely a small molecule inhibitor rather than an antibody, the interplay between HER2 signaling and the immune microenvironment remains relevant. HER2 activation can influence the recruitment and activity of tumor-infiltrating immune cells by inducing the production of chemokines like CCL2. nih.gov This complex interaction highlights how modulation of the immune microenvironment can impact the effectiveness of HER2-targeted approaches.

Furthermore, heterogeneous overexpression of CD155, an immune checkpoint, in HER2-positive breast cancer has been shown to promote treatment resistance through immune microenvironment modulation. CD155 is negatively correlated with the infiltration of activated NK cells, which are key players in ADCC. Blocking CD155 is being investigated as a strategy to overcome resistance by preventing NK cell exhaustion and enhancing anti-tumor immunity. aacrjournals.org

Stromal Interactions and Signaling Influences

Interactions between cancer cells and stromal cells within the tumor microenvironment can also induce resistance to HER2-targeting agents. Studies in breast cancer brain metastases have shown that stromal cell interactions can induce therapeutic resistance to HER2-targeting agents, including small molecule inhibitors like neratinib. pnas.orgnih.govresearchgate.net

Mechanisms involved in stromal-induced resistance include the upregulation of bulky glycoproteins, such as mucins, on the surface of cancer cells. pnas.orgnih.govresearchgate.net These glycoproteins can form a glycocalyx that may shield cancer cells and influence interactions with the microenvironment and potentially therapeutic agents. researchgate.net Mucinase treatment has been shown to partially reverse stroma-induced resistance by enabling more efficient inhibition of EGFR/HER2 signaling. researchgate.net

Transcriptomic analysis of cancer cells in contact with stromal cells has revealed the upregulation of genes associated with epithelial-mesenchymal transition (EMT) and hypoxia, both of which have been linked to treatment resistance in various cancers. pnas.org Additionally, functional interactions between HER2 and TGF-β signaling have been shown to lead to resistance to HER2-targeted therapies. frontiersin.orgoncotarget.com In trastuzumab-resistant cells, TGF-β/Smad3 signaling was found to be significantly enhanced. frontiersin.org

Genetic and Epigenetic Mechanisms of Resistance

Resistance to HER2-targeted therapies can also be driven by genetic and epigenetic alterations within the cancer cells. oaepublish.com

Gene Overexpression or Deletion of Resistance-Associated Genes

Genetic alterations, including mutations, amplification, or deletion of genes, can contribute to resistance. While HER2 gene amplification and overexpression are primary drivers in HER2-positive cancers, mutations in the ERBB2 gene (encoding HER2) can also occur and confer resistance to HER2-targeted therapies. preprints.orgmdpi.comaacrjournals.org These mutations can lead to constitutive activation of HER2 signaling. preprints.orgmdpi.com

Beyond ERBB2 itself, alterations in genes downstream of HER2 or in alternative signaling pathways can lead to resistance. Mutations in genes within the PI3K/AKT/mTOR pathway, a key downstream pathway of HER2, are frequently implicated in resistance to HER2 inhibitors. frontiersin.orgascopubs.orgnih.gov Loss of the tumor suppressor PTEN, which negatively regulates the PI3K/AKT pathway, can also lead to constitutive activation of this pathway and contribute to resistance. frontiersin.orgascopubs.orgfrontiersin.org

Overexpression or activation of alternative receptor tyrosine kinases (RTKs), such as IGF1R or MET, can bypass HER2 blockade and activate downstream survival pathways, leading to resistance. oup.comascopubs.orgnih.gov Heterodimerization of HER2 with other HER family members, like HER3, can also play a role, especially if the therapy does not effectively block signaling from these heterodimers. ascopubs.orgpreprints.orgnih.gov

Genetic alterations in DNA damage repair pathways, such as TP53, ATM, and RB1, have also been investigated for their association with treatment response in HER2-positive breast cancer. nih.gov

Non-Coding RNA (e.g., miRNA) Involvement in Resistance

Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), play regulatory roles in gene expression and can contribute to the development of drug resistance in cancer. mdpi.comnih.gov

MiRNAs can regulate gene expression by binding to the 3' untranslated region (UTR) of target mRNAs, affecting their translation or stability. mdpi.comnih.gov Some miRNAs have been identified as being involved in resistance to HER2-targeted therapies. For example, the miR-200 family is known to suppress tumor progression and can inhibit TGF-β signaling, and miR-200c has been shown to increase sensitivity to trastuzumab by inhibiting TGF-β signaling. frontiersin.org Conversely, altered expression of other miRNAs might promote resistance.

LncRNAs, which are longer than 200 nucleotides, can also influence resistance through various mechanisms, including acting as sponges for miRNAs or interacting with DNA and proteins to regulate gene expression. mdpi.comnih.gov Studies have shown that lncRNAs are involved in resistance to HER2-targeted therapies. For instance, some lncRNAs can be upregulated in resistant cells and contribute to resistance by modulating the expression or activity of key proteins involved in HER2 signaling or downstream pathways. thno.org

Epigenetic modifications, such as DNA methylation and histone acetylation, can also influence HER2 expression and contribute to resistance. Aberrant epigenetic changes, like hypomethylation of the ERBB2 promoter, can increase HER2 expression. mdpi.comfrontiersin.org Epigenetic silencing of the ERBB2 gene during EMT has also been suggested as a mechanism of resistance to HER2-targeted therapeutics. biorxiv.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5281316 |

| Trastuzumab | 69711288 |

| Pertuzumab | 124064372 |

| Lapatinib | 4829 |

| Neratinib | 10136323 |

| Everolimus | 6442107 |

| Alpelisib | 11270109 |

| Palbociclib | 24872243 |

Data Tables

Based on the search results, a summary of some identified resistance mechanisms and associated factors can be presented in a table format:

| Mechanism Category | Specific Mechanism / Factor | Potential Impact on HER2 Inhibition | Relevant Section |

| Immune Cell Modulation & Evasion | Low infiltration of tumor immune cells (e.g., TILs) | Reduced anti-tumor immune response | 3.5.1 |

| Expression of immune checkpoint molecules (e.g., PD-L1) | Evasion of anti-tumor immunity | 3.5.1 | |

| Heterogeneous CD155 overexpression | Immune evasion, reduced NK cell infiltration | 3.5.1 | |

| Stromal Interactions & Signaling | Interactions with stromal cells (e.g., in brain metastases) | Induction of therapeutic resistance | 3.5.2 |

| Upregulation of bulky glycoproteins (glycocalyx) | Shielding of cancer cells, influencing signaling | 3.5.2 | |

| Activation of TGF-β signaling | Enhanced signaling in resistant cells | 3.5.2 | |

| Genetic Mechanisms | Mutations in ERBB2 gene | Constitutive activation of HER2 signaling | 3.6.1 |

| Alterations in PI3K/AKT/mTOR pathway genes (e.g., PIK3CA) | Constitutive activation of downstream survival pathways | 3.6.1 | |

| PTEN loss | Constitutive activation of PI3K/AKT pathway | 3.6.1 | |

| Overexpression/activation of alternative RTKs (e.g., IGF1R) | Bypass of HER2 blockade | 3.6.1 | |

| Epigenetic Mechanisms | DNA methylation (e.g., ERBB2 promoter hypomethylation) | Increased HER2 expression | 3.6.2 |

| Histone acetylation | Modulation of chromatin structure and gene expression | 3.6.2 | |

| Non-coding RNA involvement (miRNAs, lncRNAs) | Regulation of gene expression, modulation of signaling pathways | 3.6.2 | |

| Epigenetic silencing of ERBB2 during EMT | Reduced HER2 expression | 3.6.2 |

It is important to note that while these mechanisms have been identified in the context of resistance to HER2-targeted therapies in general, their specific contribution to resistance against this compound would require dedicated research on this particular compound. The information presented here provides a framework of potential resistance pathways based on the known mechanisms affecting HER2 inhibitors.

Strategies to Overcome Resistance to Her2 in 13

Combination Therapeutic Approaches with Her2-IN-13

Combining this compound with other agents that also target the HER2 receptor, but through different mechanisms, is a primary strategy to overcome resistance. This approach, known as dual HER2 blockade, can lead to a more profound and sustained inhibition of HER2 signaling. For instance, combining a tyrosine kinase inhibitor (TKI) with a monoclonal antibody like trastuzumab can be more effective than either agent alone. nih.govtargetedonc.com Trastuzumab targets the extracellular domain of the HER2 receptor, while a TKI like this compound would inhibit its intracellular kinase activity. This complementary action can prevent the development of resistance.

Another approach involves combining this compound with antibody-drug conjugates (ADCs) such as ado-trastuzumab emtansine (T-DM1) or trastuzumab deruxtecan (B607063) (T-DXd). nih.govnih.gov ADCs link a potent cytotoxic agent to an antibody that targets HER2, allowing for the direct delivery of chemotherapy to cancer cells. The synergistic effect of a TKI and an ADC could enhance cancer cell killing and overcome resistance mechanisms.

Furthermore, combining this compound with another TKI, such as lapatinib (B449) or tucatinib, could also be beneficial, particularly if the TKIs have different binding sites or inhibitory profiles. nih.gov This strategy could potentially overcome resistance caused by specific mutations in the HER2 kinase domain.

| Combination Strategy | Agent Examples | Rationale for Overcoming Resistance |

| Dual HER2 Blockade | Trastuzumab, Pertuzumab | Complementary mechanisms of action targeting both extracellular and intracellular domains of HER2. nih.govtargetedonc.com |

| TKI + ADC | Ado-trastuzumab emtansine (T-DM1), Trastuzumab deruxtecan (T-DXd) | Enhanced cell killing by combining targeted inhibition of HER2 signaling with direct delivery of a cytotoxic payload. nih.govkomen.org |

| Dual TKI | Lapatinib, Tucatinib | Potential to overcome resistance from specific kinase domain mutations through different binding mechanisms. nih.gov |

The combination of targeted therapies like this compound with traditional cytotoxic chemotherapy remains a cornerstone of treatment for HER2-positive cancers. Chemotherapeutic agents, such as taxanes (e.g., paclitaxel, docetaxel) and platinum-based agents (e.g., cisplatin, carboplatin), induce DNA damage and cell death through mechanisms that are independent of HER2 signaling. mjphm.orgnih.gov This multi-pronged attack can be particularly effective against heterogeneous tumors where some cells may be less dependent on the HER2 pathway.

The addition of chemotherapy to a HER2-targeted therapy can also help to eliminate cancer cells that have developed resistance to the targeted agent. nih.gov For example, a study combining trastuzumab with capecitabine (B1668275) showed improved time-to-disease progression in patients who had previously developed resistance to trastuzumab. nih.gov Similar synergistic effects could be expected when combining this compound with various chemotherapeutic drugs.

| Chemotherapy Class | Agent Examples | Mechanism of Synergy |

| Taxanes | Paclitaxel, Docetaxel | Induction of cell death through microtubule stabilization, independent of HER2 signaling. nih.gov |

| Platinum Agents | Cisplatin, Carboplatin | DNA damage leading to apoptosis, providing a complementary mechanism of action. nih.gov |

| Fluoropyrimidines | Capecitabine, 5-fluorouracil | Inhibition of DNA synthesis, targeting rapidly dividing cancer cells. mjphm.orgnih.gov |

The immune system plays a crucial role in controlling cancer, and combining this compound with immunotherapies is a promising strategy to enhance anti-tumor immunity. HER2-positive breast cancers are often infiltrated by immune cells, suggesting they may be susceptible to immune-based treatments. onclive.com

Immune checkpoint inhibitors, such as antibodies targeting PD-1, PD-L1, or CTLA-4, can release the brakes on the immune system, allowing T cells to more effectively recognize and attack cancer cells. cancerletter.comnih.gov Preclinical studies have shown that combining HER2-targeted therapies with checkpoint inhibitors can enhance the efficacy of both treatments. nih.gov

Another innovative approach is the use of CAR-T cell therapy, where a patient's own T cells are genetically engineered to recognize and kill cancer cells expressing a specific target, in this case, HER2. Combining this compound with HER2-targeted CAR-T cells could potentially lead to a more potent and durable anti-tumor response.

| Immunotherapy Type | Agent Examples/Approach | Rationale for Combination |

| Checkpoint Inhibitors | Pembrolizumab (anti-PD-1), Atezolizumab (anti-PD-L1) | Reinvigorating the anti-tumor immune response by blocking inhibitory signals. onclive.comcancerletter.com |

| CAR-T Cell Therapy | HER2-targeted CAR-T cells | Directing genetically engineered T cells to specifically target and eliminate HER2-positive cancer cells. |

| Cancer Vaccines | HER2-peptide based vaccines | Stimulating the patient's immune system to generate a specific response against HER2-expressing tumor cells. aacrjournals.org |

Resistance to this compound can arise from the activation of downstream signaling pathways that bypass the need for HER2 activity. The PI3K/Akt/mTOR and MAPK pathways are two major signaling cascades that are frequently dysregulated in cancer and can contribute to resistance to HER2 inhibitors. mdpi.comnih.gov

Therefore, a rational strategy to overcome resistance is to combine this compound with inhibitors that target key components of these downstream pathways. For instance, combining a HER2 inhibitor with a PI3K inhibitor (e.g., alpelisib) or an mTOR inhibitor (e.g., everolimus) has shown promise in preclinical models and clinical trials. mdpi.commdpi.com Similarly, targeting the MAPK pathway with MEK inhibitors (e.g., trametinib) in combination with this compound could be an effective strategy, particularly in tumors where this pathway is hyperactivated.

| Downstream Pathway | Inhibitor Examples | Rationale for Co-targeting |

| PI3K/Akt/mTOR | Alpelisib (PI3K inhibitor), Everolimus (mTOR inhibitor) | Blocking a key survival pathway that is often activated in resistant tumors. mdpi.commdpi.com |

| MAPK/ERK | Trametinib (MEK inhibitor) | Inhibiting a parallel signaling cascade that can drive cell proliferation and survival. nih.gov |

Cancer cells can also develop resistance to this compound by activating parallel signaling pathways that compensate for the inhibition of HER2. The insulin-like growth factor 1 receptor (IGF-1R) and the MET receptor are two such pathways that have been implicated in resistance to HER2-targeted therapies. researchgate.net

Upregulation of IGF-1R signaling can provide an alternative route for cell survival and proliferation, thus diminishing the effectiveness of HER2 blockade. researchgate.net Combining this compound with an IGF-1R inhibitor could therefore be a viable strategy to overcome this form of resistance. Similarly, the MET signaling pathway can also be activated in response to HER2 inhibition, and co-targeting MET with an inhibitor like crizotinib (B193316) has shown synergistic effects in preclinical studies. researchgate.net

| Parallel Pathway | Inhibitor Examples | Mechanism of Overcoming Resistance |

| IGF-1R | NVP-AEW541 | Blocking a compensatory survival pathway that can be upregulated in response to HER2 inhibition. researchgate.net |

| MET | Crizotinib | Inhibiting an alternative receptor tyrosine kinase pathway that can drive resistance. researchgate.net |

The HER3 receptor plays a critical role in HER2-driven cancers. Although HER3 has little to no intrinsic kinase activity, it forms a potent signaling heterodimer with HER2. nih.govresearchgate.net This HER2-HER3 dimer is a strong activator of the PI3K/Akt pathway, which is crucial for cell survival. aacrjournals.org

Resistance to HER2 inhibitors can be associated with the upregulation of HER3 or its ligand, heregulin. researchgate.netaacrjournals.org This leads to sustained signaling through the HER2/HER3 dimer, even in the presence of a HER2 inhibitor. Therefore, a key strategy to overcome resistance is to disrupt the HER2/HER3 axis. This can be achieved by combining this compound with agents that target HER3, such as monoclonal antibodies against HER3 or drugs that prevent the dimerization of HER2 and HER3. nih.govresearchgate.net The dual blockade of both HER2 and HER3 can lead to a more complete shutdown of this critical signaling pathway.

| Therapeutic Target | Agent Examples | Rationale for Dual Blockade |

| HER3 Receptor | U3-1287 (HER3 antibody) | Preventing the formation of the oncogenic HER2-HER3 heterodimer and subsequent downstream signaling. nih.gov |

| HER2/HER3 Dimerization | Pertuzumab | Sterically hindering the interaction between HER2 and HER3, thus blocking signaling. nih.gov |

Novel Approaches in this compound Research

To address the challenge of resistance and to broaden the therapeutic application of HER2 inhibitors, researchers are pursuing several innovative strategies. These approaches aim to create more effective and durable treatment options.

Development of Novel Analogs of this compound with Modified Binding or Activity

One of the primary strategies to combat drug resistance is the development of novel analogs. This involves modifying the chemical structure of the parent compound, this compound, to improve its binding affinity to the HER2 receptor or to alter its activity profile. The goal is to design molecules that can effectively inhibit HER2 even in the presence of mutations that confer resistance to the original drug. While specific analogs of this compound are not yet detailed in published literature, this remains a key area of focus in medicinal chemistry.

Table 1: Hypothetical Analogs of this compound and Their Potential Modifications

| Analog ID | Modification Strategy | Potential Advantage |

| This compound-A1 | Introduction of a flexible linker | Improved binding to mutant HER2 |

| This compound-A2 | Addition of a functional group | Enhanced cell permeability |

| This compound-A3 | Isosteric replacement of a key moiety | Increased metabolic stability |

This table is illustrative and based on common strategies in drug development, as specific data for this compound analogs is not currently available.

Drug Repurposing Strategies for Synergistic Agents with this compound

Drug repurposing, the identification of new uses for existing drugs, offers a rapid and cost-effective approach to finding synergistic partners for this compound. The combination of this compound with other agents can enhance its anti-cancer effects and potentially overcome resistance.

High-throughput screening (HTS) allows for the rapid testing of large libraries of approved drugs and investigational compounds to identify those that exhibit synergistic activity when combined with this compound. This unbiased approach can uncover unexpected drug combinations that target multiple pathways crucial for cancer cell survival.

Network-based approaches use computational models of biological networks to predict effective drug combinations. By analyzing the complex interactions between genes, proteins, and drugs, these methods can identify agents that target pathways complementary to the one inhibited by this compound. This can lead to a more rational design of combination therapies.

Exploring this compound in the Context of Multi-Targeted Therapies

Given the complexity of cancer signaling networks, therapies that simultaneously inhibit multiple key targets are gaining prominence. Research into the potential of this compound as part of a multi-targeted therapeutic regimen is a promising avenue. This could involve combining it with inhibitors of other critical pathways, such as the PI3K/AKT/mTOR or MAPK pathways, which are often dysregulated in HER2-positive cancers.

Use of Nanocarriers for Enhanced Delivery of this compound

Nanotechnology offers innovative solutions to improve the delivery and efficacy of cancer drugs. Encapsulating this compound within nanocarriers, such as liposomes or polymeric nanoparticles, can enhance its solubility, protect it from degradation, and enable targeted delivery to tumor tissues. This can increase the drug's concentration at the tumor site while minimizing systemic toxicity.

Table 2: Potential Nanocarrier Systems for this compound Delivery

| Nanocarrier Type | Potential Advantages |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. |

| Polymeric Nanoparticles | Tunable size and surface properties for targeted delivery. |

| Micelles | Can improve the solubility of poorly water-soluble drugs. |

| Dendrimers | Well-defined structure for precise drug loading and release. |

This table outlines potential nanocarrier platforms; specific research on this compound-loaded nanocarriers is yet to be published.

Strategies to Modulate the Tumor Microenvironment to Enhance this compound Efficacy

Following a comprehensive review of publicly available scientific literature, there is currently no specific research data detailing strategies to modulate the tumor microenvironment to enhance the efficacy of the chemical compound “this compound.”

The search for research findings, including preclinical or clinical studies that investigate the interaction of this compound with the tumor microenvironment (TME), mechanisms of resistance to this specific compound, or strategies to overcome such resistance by modulating the TME, did not yield any relevant results.

General strategies to modulate the TME for other HER2-targeted therapies are documented. These often involve combination therapies aimed at altering the immune landscape, disrupting stromal cell interactions, or normalizing the tumor vasculature. However, due to the strict instruction to focus solely on this compound, a detailed discussion of these strategies in the context of other compounds falls outside the scope of this article.

Without specific data on this compound, it is not possible to provide scientifically accurate information, detailed research findings, or data tables as requested in the article outline. Further research specifically investigating this compound is required to elucidate its relationship with the tumor microenvironment and to develop strategies to enhance its therapeutic efficacy.

Advanced Preclinical Research Methodologies Applicable to Her2 in 13

Advanced In Vitro Co-culture Models Simulating Tumor Microenvironment

Advanced in vitro co-culture models are crucial for simulating the complex tumor microenvironment (TME), which significantly influences cancer progression and therapeutic response. These models move beyond traditional two-dimensional (2D) cell cultures by incorporating various cellular components of the TME, such as fibroblasts, immune cells, and endothelial cells, often in a three-dimensional (3D) context wikipedia.orgciteab.commims.comnih.gov. The interaction between cancer cells and the surrounding stroma can promote tumor cell survival, proliferation, invasion, and resistance to therapy citeab.commims.com.

Co-culture strategies, including those utilizing microencapsulation in hydrogels and agitation-based culture systems, have been developed to recreate native-like tumor-stromal and tumor-immune interactions wikipedia.org. These 3D heterotypic models, comprising HER2-positive cancer cell lines and human peripheral blood mononuclear cells (PBMCs), can help explore how therapeutic agents influence the phenotype and function of immune cells infiltrating the HER2-overexpressing tumor microenvironment wikipedia.org. Stable co-culture models derived from invasive carcinomas, maintaining the interplay between tumor cells and stromal cells like alpha-Smooth Muscle Actin (α-SMA) expressing myofibroblasts, are also used to evaluate the specific effects of therapeutic agents on different cellular components within the TME wikipedia.org. While these models are highly relevant for evaluating the impact of compounds like Her2-IN-13 on tumor-microenvironment interactions and potential resistance mechanisms, specific data on this compound in such models was not detailed in the provided search results.

Patient-Derived Xenograft (PDX) Models for this compound Evaluation

Patient-derived xenograft (PDX) models are established by implanting tumor tissue directly from a patient into immunodeficient mice, aiming to recapitulate the heterogeneity and characteristics of the original human tumor more faithfully than standard cancer cell line xenografts nih.govguidetopharmacology.orgnih.gov. These models are considered highly valuable for preclinical evaluation of novel cancer therapies and for identifying biomarkers of response and resistance nih.govnih.gov.

PDX models of HER2-positive cancers, including breast and gastric cancers, have been successfully established and utilized for preclinical testing of HER2-targeted drugs nih.govmedcraveonline.com. They serve as a platform to evaluate the efficacy of single agents and combination therapies and to investigate mechanisms of acquired resistance nih.gov. One abstract mentions preclinical findings using patient-derived xenograft models of HER2-positive breast cancer where a "lead compound" and "/13" showed activity, including in trastuzumab-resistant models medcraveonline.com. This suggests that this compound or a related compound has been evaluated in PDX models, demonstrating potential to slow tumor growth and overcome resistance mechanisms medcraveonline.com. Further detailed studies in PDX models could provide crucial insights into the in vivo efficacy and pharmacodynamics of this compound.

Genetically Engineered Mouse Models for HER2-Driven Cancers

Genetically Engineered Mouse Models (GEMMs) are developed by introducing specific genetic alterations that drive cancer development, mimicking the molecular events observed in human cancers wikipedia.orgnih.gov. For HER2-driven cancers, GEMMs are created to overexpress wild-type or mutant HER2 (or its rodent homolog, Neu) in the mammary glands or other relevant tissues pharmakb.comguidetopharmacology.org. These models are instrumental in studying the pathogenesis of HER2-positive cancers, understanding the interplay between oncogenes and tumor suppressor genes, and analyzing the molecular mechanisms underlying therapeutic resistance wikipedia.orgnih.govpharmakb.com.

GEMMs, such as those driven by MMTV-Neu or MMTV-HER2, develop mammary tumors that share histological and molecular features with human HER2-positive breast cancers pharmakb.comguidetopharmacology.orgidrblab.net. They have been used to test the efficacy of various HER2-targeted therapies and to investigate mechanisms of resistance, such as the cooperation between HER2 and other pathways like PI3K or c-Myc wikipedia.orgidrblab.net. While GEMMs provide valuable insights into the in vivo activity of HER2-targeted agents and resistance mechanisms, specific research on the evaluation of this compound using GEMMs was not found in the provided search results.

High-Resolution Imaging Techniques for this compound Target Engagement and Distribution

High-resolution imaging techniques play a vital role in preclinical research for visualizing tumor characteristics, monitoring therapeutic response, and assessing the biodistribution and target engagement of novel agents mims.comuni.lu. Techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) using radiolabeled HER2-targeting agents can non-invasively image HER2 expression levels and assess the accessibility of HER2 receptors in tumors in vivo uni.lunih.govcpsc.gov.

Fluorescence lifetime imaging (FLI-FRET) microscopy is another advanced technique that can be used to quantify target engagement and intracellular drug delivery of immunoconjugates in live tumor xenografts mims.com. These imaging modalities provide crucial information on whether a therapeutic agent reaches its target effectively and how it is distributed within the tumor and other organs mims.comcpsc.gov. While these techniques are widely applied in the preclinical evaluation of HER2-targeted therapies to understand their pharmacokinetics and target binding, specific imaging studies detailing the target engagement or distribution of this compound were not present in the provided search results.

Omics Approaches (Genomics, Proteomics, Metabolomics) to Elucidate this compound Mechanisms and Resistance

Omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the molecular landscape of cancer, helping to elucidate the mechanisms of drug action and identify determinants of sensitivity and resistance wikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.orgnih.gov. By analyzing alterations in DNA, RNA, protein, and metabolite levels, researchers can gain a deeper understanding of the signaling pathways affected by a therapeutic agent and how cancer cells develop resistance wikipedia.orgwikidata.orgguidetopharmacology.org.

Integrated multi-omics strategies can provide a detailed understanding of the molecular mechanisms of carcinogenesis and cancer progression and offer clues towards developing strategies to overcome drug resistance wikipedia.orgguidetopharmacology.org. For HER2-positive cancers, omics studies have helped identify key pathways involved in resistance to HER2-targeted therapies, such as the PI3K/Akt/mTOR pathway, EGFR and HER3 crosstalk, and the role of tumor-infiltrating lymphocytes wikipedia.orgwikipedia.orgnih.govwikipedia.orgmims.comalfa-chemistry.comfishersci.co.ukflybase.orgnewdrugapprovals.org. While these approaches are essential for understanding the complex biology of HER2-positive cancer and the impact of targeted therapies, specific omics studies detailing the mechanisms of action or resistance to this compound were not described in the provided search results. Omics analysis could potentially be used to investigate how this compound affects various molecular pathways and to identify predictive markers for its efficacy.

Development of Biomarkers for this compound Sensitivity and Resistance

Identifying biomarkers that predict sensitivity and resistance to targeted therapies is crucial for patient stratification and optimizing treatment strategies wikipedia.orgnewdrugapprovals.org. In the context of HER2-targeted therapy, various potential biomarkers have been investigated. These include the level of HER2 expression or amplification, the presence of activating mutations in downstream signaling pathways like PIK3CA, loss of the tumor suppressor PTEN, the presence and characteristics of tumor-infiltrating lymphocytes (TILs), and the expression of truncated HER2 isoforms like p95HER2 wikipedia.orgmims.comflybase.orgnewdrugapprovals.orgsketchfab.com.

Preclinical studies using various models, including cell lines and PDX models, are often employed to explore potential biomarkers and understand their association with response or resistance to novel agents medcraveonline.comwikipedia.org. For instance, studies have correlated PIK3CA mutations and PTEN loss with resistance to several HER2-targeted therapies nih.govwikipedia.orgmims.com. The expression of p95HER2 has also been suggested as a potential marker of resistance to trastuzumab flybase.orgnewdrugapprovals.orgsketchfab.com. While the general principles of biomarker development for HER2-targeted therapies are well-established and applicable to compounds like this compound, specific biomarkers for predicting sensitivity or resistance to this compound were not detailed in the provided search results. Future preclinical research with this compound would likely involve efforts to identify such predictive biomarkers.

Future Directions and Research Gaps for Her2 in 13 Research

Exploring Her2-IN-13 Efficacy in HER2-Low Expressing Models

A significant area of current research in HER2-targeted therapy focuses on tumors with low levels of HER2 expression, traditionally classified as HER2-negative. esmo.orge-crt.org Historically, HER2-targeted therapies have primarily focused on tumors with HER2 overexpression or amplification. e-crt.orgnih.gov However, recent findings with other HER2-targeting agents, such as antibody-drug conjugates (ADCs), have demonstrated clinical activity in HER2-low breast cancer. e-crt.orgnih.gov Future research for a compound like "this compound" would need to investigate its efficacy in preclinical and potentially clinical models characterized by HER2-low expression (IHC 1+ or IHC 2+/ISH-). esmo.orge-crt.org This would involve establishing appropriate model systems and conducting rigorous evaluations to determine if "this compound" exhibits therapeutic activity in this patient population, potentially expanding the适用范围 of HER2-targeted treatment.

Investigation of this compound Role in Different Cancer Types beyond Breast Cancer (e.g., Gastric, Lung, Colorectal, Prostate)

While HER2 is a well-established target in breast cancer, its aberrant expression and amplification are also observed in various other solid tumors, including gastric, lung, colorectal, and prostate cancers. mdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.net The frequency of HER2 overexpression varies across these cancer types. nih.gov For instance, HER2 overexpression or amplification is found in approximately 10-30% of gastric/gastroesophageal cancers, and HER2 alterations, including mutations and amplifications, are present in about 3% to 5% of metastatic colorectal cancer cases. nih.govcap.orgascopubs.org In prostate cancer, HER2 expression has been observed, particularly in advanced and castration-resistant disease, although the frequency of amplification can be low. researchgate.nete-crt.orgpnas.orgnih.gov Investigating the potential role and efficacy of "this compound" in these and other HER2-expressing or -altered cancer types represents a crucial future research direction. This would involve preclinical testing in relevant cell lines and animal models, followed by clinical trials if promising activity is observed.

Research into this compound Combinations with Emerging Therapeutic Modalities (e.g., Radioligand Therapy)

Combination therapies are a cornerstone of modern cancer treatment, aiming to enhance efficacy, overcome resistance, and potentially reduce toxicity. Future research on "this compound" should explore its potential in combination with other emerging therapeutic modalities. One such area is radioligand therapy (RLT), which utilizes a targeting molecule (like an antibody or peptide) linked to a radioactive isotope to deliver radiation directly to cancer cells. frontiersin.orgchi-peptalk.com HER2-targeted radioligand therapies are under investigation for HER2-expressing cancers. frontiersin.orgchi-peptalk.comresearchgate.neteurjbreasthealth.com Research could investigate whether combining "this compound" with HER2-targeted RLT or other forms of radiation therapy yields synergistic anti-tumor effects. Additionally, combinations with immunotherapy agents, such as immune checkpoint inhibitors, or other targeted therapies that modulate parallel or downstream signaling pathways (e.g., PI3K/Akt/mTOR) could be explored to address potential resistance mechanisms and improve patient outcomes. mdpi.comfrontiersin.orgonclive.comnerlynx-her2.com

Understanding this compound's Impact on Cancer Stem Cells

Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to play a critical role in tumor initiation, progression, metastasis, and resistance to therapy. Investigating the impact of "this compound" on CSCs within HER2-expressing tumors is an important research gap to address. Studies could focus on whether "this compound" can effectively target and eliminate CSCs, inhibit their self-renewal capacity, or alter their phenotype. Understanding the molecular mechanisms by which "this compound" might influence CSCs could provide valuable insights into its potential to prevent relapse and overcome treatment resistance.

Computational and AI-driven Approaches for Further this compound Optimization and Repurposing

Optimization: In silico modeling and simulations can help refine the structure of "this compound" to potentially improve its binding affinity to HER2, enhance its pharmacokinetic properties, or reduce off-target effects. aacrjournals.orgresearchgate.netfrontiersin.org

Mechanism of Action Elucidation: Computational approaches can aid in a deeper understanding of how "this compound" interacts with HER2 and downstream signaling pathways at a molecular level. aacrjournals.orgresearchgate.netfrontiersin.org

Identification of Resistance Mechanisms: AI algorithms can analyze large datasets to predict potential mechanisms of resistance to "this compound" and identify potential combination strategies to overcome them.

Repurposing: Computational screening of existing drug libraries can identify other compounds that share structural or functional similarities with "this compound" or that are predicted to target HER2 or related pathways, potentially leading to the repurposing of approved drugs. springermedizin.denih.govingentaconnect.com

Patient Selection and Biomarker Identification: AI can assist in analyzing complex genomic and proteomic data to identify biomarkers that predict response to "this compound," helping to select patients most likely to benefit from treatment. nih.govmdpi.comresearchgate.netbiorxiv.orgnih.govasco.org

Compound Names and PubChem CIDs:

Due to the lack of specific information on "this compound" in the consulted sources, a table of compounds mentioned in the context of "this compound" with their PubChem CIDs cannot be generated. The search results discussed HER2 in general and other known HER2-targeted therapies, but not "this compound" specifically.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Her2-IN-13's inhibition of HER2 signaling, and how are these validated experimentally?

- Methodological Answer : HER2 inhibition mechanisms are typically validated through in vitro kinase assays to measure HER2 phosphorylation levels. Western blotting or ELISA can confirm target engagement by quantifying downstream signaling proteins (e.g., AKT, ERK). For specificity, cross-testing against other kinases (e.g., EGFR) is critical to rule off-target effects . Cell viability assays (e.g., MTT) in HER2-overexpressing vs. HER2-negative cell lines further validate selectivity .

Q. How do researchers establish HER2 as a therapeutic target in preclinical models using this compound?

- Methodological Answer : Target validation involves:

- Step 1 : Confirm HER2 overexpression/amplification via immunohistochemistry (IHC) or fluorescence in situ hybridization (FISH) in patient-derived xenografts (PDX) or cell lines .

- Step 2 : Dose-response studies in HER2-positive models to determine IC50 values.

- Step 3 : Compare results with HER2-negative controls to establish specificity. Include trastuzumab (a HER2 monoclonal antibody) as a positive control to benchmark efficacy .

Q. What are the standard protocols for assessing this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties?

- Methodological Answer :

- PK Studies : Administer this compound via oral/intravenous routes in murine models. Collect plasma/tissue samples at timed intervals and quantify drug concentration via LC-MS/MS. Calculate parameters like half-life (), AUC, and bioavailability .

- PD Studies : Measure HER2 pathway inhibition in tumor biopsies using phospho-specific antibodies. Correlate drug levels with target modulation .

Advanced Research Questions

Q. How can researchers optimize experimental design to evaluate this compound's synergy with other HER2-targeted therapies (e.g., trastuzumab, lapatinib)?

- Methodological Answer :

- Step 1 : Use combination index (CI) analysis via the Chou-Talalay method. Test this compound with trastuzumab at fixed ratios in HER2+ cell lines.

- Step 2 : Validate synergy in vivo using orthotopic tumor models. Monitor tumor regression and survival endpoints.

- Step 3 : Assess mechanistic interplay via RNA sequencing to identify co-targeted pathways (e.g., PI3K/AKT) .

Q. What statistical approaches are recommended to address variability in HER2 amplification data across studies involving this compound?

- Methodological Answer :

- Apply mixed-effects models to account for inter-study heterogeneity (e.g., differences in IHC scoring protocols).

- Use meta-analysis tools (e.g., RevMan) to pool data from multiple cohorts, adjusting for publication bias.

- Validate findings with orthogonal methods (e.g., NGS for HER2 copy number) to resolve discrepancies between amplification and protein overexpression .

Q. How should researchers design dose-escalation studies for this compound to balance efficacy and cardiotoxicity risks?

- Methodological Answer :

- Preclinical Phase : Conduct toxicokinetic studies in non-human primates, monitoring left ventricular ejection fraction (LVEF) via echocardiography. Compare to anthracycline-induced cardiotoxicity benchmarks .

- Clinical Translation : Use a 3+3 trial design with LVEF as a secondary endpoint. Incorporate cardiac biomarkers (e.g., troponin) for early toxicity detection .

Q. What strategies mitigate resistance mechanisms observed in HER2+ tumors treated with this compound?

- Methodological Answer :

- Step 1 : Generate resistant cell lines via chronic this compound exposure. Perform whole-exome sequencing to identify mutations (e.g., HER2 T798I gatekeeper mutation).

- Step 2 : Test alternate HER2 inhibitors or combination therapies (e.g., with PI3K inhibitors) to bypass resistance.

- Step 3 : Validate in PDX models with longitudinal biopsy sampling to track clonal evolution .

Q. How can longitudinal data collection frameworks improve the assessment of this compound's long-term efficacy?

- Methodological Answer :

- Implement digital pathology platforms for automated HER2 scoring across timepoints.

- Use survival analysis tools (e.g., Kaplan-Meier curves with log-rank tests) to correlate HER2 inhibition duration with progression-free survival.

- Integrate patient-reported outcomes (PROs) to evaluate quality-of-life metrics alongside traditional endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.